5-Amino-2-(4-amino-2-hydroxy-phenyl)phenol
Overview
Description
5-Amino-2-(4-amino-2-hydroxy-phenyl)phenol is an organic compound that belongs to the class of phenols and amines This compound is characterized by the presence of two amino groups and one hydroxyl group attached to a biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-(4-amino-2-hydroxy-phenyl)phenol typically involves the diazotization of an aromatic amine followed by a coupling reaction with an electron-rich nucleophile such as phenol. The diazotization process is carried out at low temperatures in the presence of acids and salts to form a diazonium salt, which then reacts with phenol to yield the desired compound .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-(4-amino-2-hydroxy-phenyl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Reagents like halogens, sulfonyl chlorides, and alkylating agents are employed under various conditions.
Major Products Formed
The major products formed from these reactions include substituted biphenyl derivatives, quinones, and other functionalized aromatic compounds.
Scientific Research Applications
5-Amino-2-(4-amino-2-hydroxy-phenyl)phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism by which 5-Amino-2-(4-amino-2-hydroxy-phenyl)phenol exerts its effects involves interactions with various molecular targets and pathways. The compound can form hydrogen bonds and engage in π-π interactions with biological molecules, influencing their function and activity. These interactions can lead to changes in cellular processes, such as enzyme inhibition or activation, and modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-2-methylphenol
- 2-Aminophenol
- 4-Amino-2-hydroxybenzoic acid
Uniqueness
5-Amino-2-(4-amino-2-hydroxy-phenyl)phenol is unique due to its specific substitution pattern on the biphenyl structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
5-amino-2-(4-amino-2-hydroxyphenyl)phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c13-7-1-3-9(11(15)5-7)10-4-2-8(14)6-12(10)16/h1-6,15-16H,13-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPCNDGPUJSVBIV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)O)C2=C(C=C(C=C2)N)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80311267 | |
Record name | 4,4'-Diamino[1,1'-biphenyl]-2,2'-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80311267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70894-13-2 | |
Record name | NSC240763 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=240763 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4,4'-Diamino[1,1'-biphenyl]-2,2'-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80311267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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